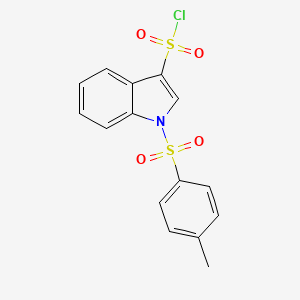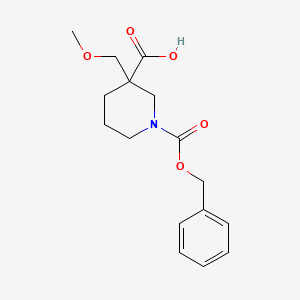
3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid, also known as MEM-3, is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. The compound is a derivative of piperidine and has a unique chemical structure that makes it a promising candidate for drug development.
作用機序
The mechanism of action of 3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid is not fully understood, but it is thought to act on various molecular targets in the body. In neurology, 3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease. In oncology, 3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid has been shown to induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes. In immunology, 3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid has been shown to modulate the activity of immune cells such as T-cells and macrophages.
Biochemical and Physiological Effects:
3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid has been shown to have various biochemical and physiological effects in animal and cell studies. In neurology, 3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid has been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease. In oncology, 3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In immunology, 3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid has been shown to modulate immune cell activity and reduce inflammation in animal models of autoimmune diseases.
実験室実験の利点と制限
One advantage of using 3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid in lab experiments is its unique chemical structure, which may make it a promising candidate for drug development. Another advantage is its potential therapeutic applications in various fields of medicine. However, one limitation of using 3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid in lab experiments is the lack of knowledge about its mechanism of action, which may make it difficult to design experiments that target specific molecular pathways.
将来の方向性
There are several future directions for research on 3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid. In neurology, future studies could focus on the development of 3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, future studies could focus on the development of 3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid as a potential anticancer agent. In immunology, future studies could focus on the development of 3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid as a potential treatment for autoimmune diseases. Additionally, future studies could focus on further elucidating the mechanism of action of 3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid and identifying its molecular targets in the body.
Conclusion:
In conclusion, 3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid is a promising chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. The synthesis method of 3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid involves several steps, and the compound has been studied for its potential therapeutic applications in various fields of medicine. The mechanism of action of 3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid is not fully understood, but it is thought to act on various molecular targets in the body. 3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid has been shown to have various biochemical and physiological effects, and there are several future directions for research on 3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid.
合成法
The synthesis of 3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid involves several steps, starting with the reaction of piperidine with paraformaldehyde to form 3-(methoxymethyl)piperidine. This intermediate is then reacted with benzyl chloroformate to form 3-(methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid. The final product is obtained through purification and isolation using chromatography techniques.
科学的研究の応用
3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid has been studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and immunology. In neurology, 3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, 3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid has been studied for its anticancer properties and may be useful in the development of new cancer treatments. In immunology, 3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid has been shown to have immunomodulatory effects and may be useful in the treatment of autoimmune diseases.
特性
IUPAC Name |
3-(methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-21-12-16(14(18)19)8-5-9-17(11-16)15(20)22-10-13-6-3-2-4-7-13/h2-4,6-7H,5,8-12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDZXEUATLHUCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

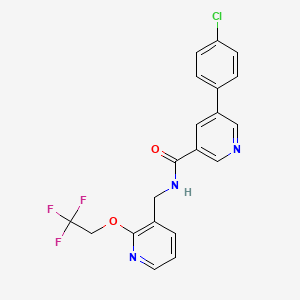
![4-((1-(((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2629186.png)
![6-Phenyl-2-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2629187.png)
![N-[(1-Methylimidazol-2-yl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2629190.png)

![2-(3,4-Dichlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2629192.png)

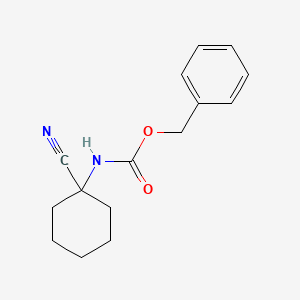
![6-(4-Ethoxyphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2629200.png)
![5-[3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2629201.png)
![(1S,3S)-3-Amino-3-(hydroxymethyl)spiro[3.3]heptan-1-ol;hydrochloride](/img/structure/B2629202.png)
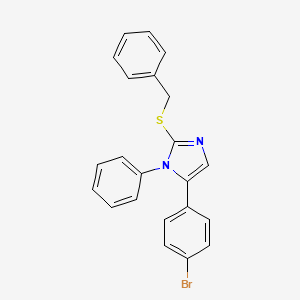
![(E)-7,7-dimethyl-2-((4-methylstyryl)sulfonyl)-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2629205.png)
